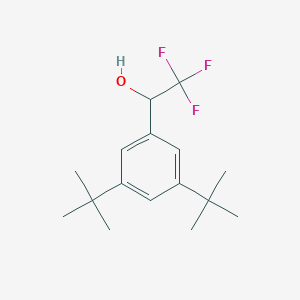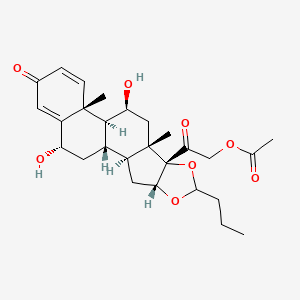
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers) is a synthetic steroid compound This compound is characterized by its complex structure, which includes multiple hydroxyl groups, an acetoxy group, and a propylmethylenedioxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione typically involves multiple steps. The starting materials are usually simpler steroidal compounds, which undergo a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetoxy group through reaction with acetic anhydride.
Propylmethylenedioxy Formation: Introduction of the propylmethylenedioxy moiety through a series of reactions involving propyl groups and methylene dioxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the synthesis of other complex steroidal compounds and as a reference standard in analytical studies.
Mécanisme D'action
The mechanism of action of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
21-Acetoxy-6 alpha-fluoro-16 alpha-methyl-4-pregnene-3,20-dione: A similar steroidal compound with a fluorine atom and a methyl group.
21-Acetoxy-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butyrate: Another related compound with difluoro and butyrate groups.
Uniqueness
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H36O8 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
Clé InChI |
PROKXHPTCWWSAS-NIMVQTRVSA-N |
SMILES isomérique |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
SMILES canonique |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)
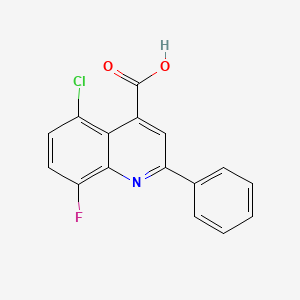
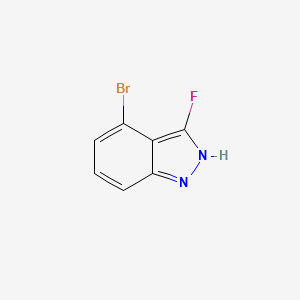

![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
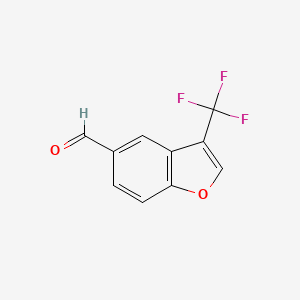

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

